molecular formula C6H8N2<br>C6H5NHNH2<br>C6H8N2 B124118 Phenylhydrazine CAS No. 100-63-0

Phenylhydrazine

Cat. No. B124118
CAS RN: 100-63-0
M. Wt: 108.14 g/mol
InChI Key: HKOOXMFOFWEVGF-UHFFFAOYSA-N
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Description

Phenylhydrazine is a toxic liquid nitrogen base with the formula C6H8N2. It reacts with aldehydes and ketones to form compounds useful in the identification of sugars .


Synthesis Analysis

Phenylhydrazine is prepared by oxidizing aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide to form the final product .


Molecular Structure Analysis

Phenylhydrazine has a molecular weight of 108.1411. It is a nitrogen base with the formula C6H8N2 .


Chemical Reactions Analysis

Phenylhydrazine reacts with aldehydes and ketones to form phenylhydrazones .


Physical And Chemical Properties Analysis

Phenylhydrazine is a white monoclinic prismatic crystal or oily liquid, which has an aromatic smell and turns yellow in the air. It has a melting point of 19.5 ℃, boiling point of 243.5 ℃, relative density of 1.0978, refractive index of 1.60813, and a flash point of 69 ℃ .

Scientific Research Applications

  • Red Blood Cell Aging and Oxidative Stress Studies : Phenylhydrazine (PHZ) is used in vitro to study red cell aging mechanisms linked to hemoglobin (Hb) oxidation. It has been observed that PHZ exposure causes more extensive morphological changes in neonatal than in adult red blood cells. This compound induces oxidative alterations in red blood cells, demonstrating the sensitivity of neonatal cells to PHZ in all density-separated populations (Shahal et al., 1991).

  • Study of Hemolytic Agents in Liver Toxicity : PHZ's mechanism of action is related to free radical formation and lipid peroxidation induction. It is used to study the protective effect of substances like the flavonoid silybin dihemisuccinate on liver toxicity. This work demonstrates the protective effect of in vivo treatment of rats with silybin dihemisuccinate on hepatic glutathione depletion and lipid peroxidation induced by phenylhydrazine (Valenzuela & Guerra, 1985).

  • Phenylhydrazine-Induced Haematotoxicity : Phenylhydrazine induces reactive oxygen species formation, peroxidation of lipids, and oxidative degradation of spectrin in the membrane skeleton of red blood cells. This compound is useful in models studying mechanisms of hemolytic anemia, modulating immune reactions, and leading to oxidative alterations to red blood cell proteins (Berger, 2008).

  • Effects on Membrane Phospholipid Organization : PHZ serves as a probe in oxidative damage studies in human erythrocytes. It has been shown to degrade spectrin, a crucial cytoskeleton membrane protein, in human red blood cells after exposure to PHZ. This degradation affects the membrane phospholipid organization (MPO) in PHZ treated human red cells, providing insights into the maintenance of phase-state asymmetry in erythrocyte membranes (Arduini et al., 1989).

  • Impact on Macrophage Recognition and Phagocytosis : Studies have shown that phenylhydrazine-damaged human red blood cells are recognized and phagocytosed by murine macrophages. This process involves a macrophage lectin-like receptor, highlighting the involvement of sugar changes on the red blood cell membrane during oxidation (Horn et al., 1990).

  • Experimental Induction of Anaemia in Animal Models : PHZ is used for the experimental induction of anemia in animal models, particularly in studies involving Xenopus laevis. The compound causes the complete destruction of all mature erythrocytes, triggering a wave of erythropoiesis and releasing large numbers of immature erythroid cells into the circulation. This helps in studying the morphological and biosynthetic changes during erythroid cell differentiation (Thomas & Maclean, 1975).

Safety And Hazards

Phenylhydrazine is poisonous and may cause contact dermatitis, hemolytic anemia, and liver damage . It is combustible and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Phenylhydrazine is an important intermediate in the dye, pharmaceutical, and pesticide industries . It is also used to induce acute hemolytic anemia in animal models . Future research directions include advancing green chemistry practices and exploring its potential biological activities .

properties

IUPAC Name

phenylhydrazine
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InChI

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2
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InChI Key

HKOOXMFOFWEVGF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NN
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Molecular Formula

C6H8N2, Array
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Related CAS

2545-79-1 (monosulfate), 27140-08-5 (hydrochloride), 59-88-1 (mono-hydrochloride)
Record name Phenylhydrazine
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DSSTOX Substance ID

DTXSID8021147
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Molecular Weight

108.14 g/mol
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Physical Description

Phenylhydrazine appears as pale yellow crystals. Melting point 66 °F. Becomes an oily liquid. Toxic by ingestion, inhalation and skin absorption. Flash point 192 °F. Autoignition temperature 345 °F. Soluble in alcohol., Colorless to pale-yellow liquid or solid (below 67 degrees F) with a faint, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid or solid (below 67 °F) with a faint, aromatic odor.
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Boiling Point

471 °F at 760 mmHg (with decomposition) (USCG, 1999), 243.5 °C, decomp (760 mm Hg); 173.5 °C at 100 mm Hg; 148.2 °C at 40 mm Hg; 131.5 °C at 20 mm Hg; 115.8 °C at 10 mm Hg; 101.6 °C at 5 mm Hg; 71.8 °C at 1 mm Hg, 470 °F (decomposes), 470 °F (Decomposes)
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Flash Point

190 °F (USCG, 1999), 88 °C, 190 °F, 88 °C (closed cup), 88 °C c.c., 190 °F
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Solubility

Slight (NIOSH, 2023), Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene, Soluble in oxygenated, chlorinated, and aromatic solvents., Very soluble in acetone., In water, 1.27X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 14.5, Slight
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Density

1.0978 (USCG, 1999) - Denser than water; will sink, 1.0978 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.1, 1.10
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Vapor Density

3.7 (air= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.04 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], 0.026 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10, 0.04 mmHg at 77 °F, (77 °F): 0.04 mmHg
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Mechanism of Action

Superoxide anion was unimportant in phenylhydrazine induced hemolysis and destruction of human oxyhemoglobin. Phenyldiazene, presumably produced by 2-electron oxidation of phenylhydrazine by oxyhemoglobin, hemolyzed red cells rapidly and converted oxyhemoglobin into methemoglobin, hemichromes, and other hemoglobin breakdown products. Induction of hemolysis by phenyldiazene requires the presence of oxygen. The hemolysis produced in presence of phenyldiazene and oxygen was related to lipid peroxidation. It is concluded that the active hemolytic agent produced by phenylhydrazine in red cells is a phenyldiazene-derived free radical produced by reaction of phenyldiazene with oxygen, and is most probably the phenyl free radical., The enzyme systems in rat liver and lung responsible for the oxidative metabolism of hydrazine derivatives were studied to determine whether these enzymes, cytochrome p450 and monoamine oxidase, were responsible for metabolically activating hydrazines to carcinogenic/toxic metabolites. Cytochrome p450 preferentially oxidized the nitrogen to nitrogen bond of 1,2-disubstituted hydrazines and hydrazides, while monoamine oxidase oxidized the nitrogen to nitrogen bond of all the classes of hydrazine derivatives that were tested. Oxidation of the nitrogen to nitrogen bond led to the formation of stable azo intemediates in the case of 1,2-disubstituted hydrazines and to unstable monoazo (diazene) metabolites in the case of monosubstituted hydrazines and hydrazides. /Substituted hydrazines/, The mechanism of action has been postulated to include indirect alkylation of DNA, an observation which is also closely connected to the toxic endpoint., Iron transfer from duodenum to blood was increased significantly /in rats/ 5 days after treatment with phenylhydrazine. Autoradiography showed that most brush border iron uptake occurred at the upper villus region and the maximal rate was increased fourfold by phenylhydrazine; Duodenal villus length was increased in phenylhydrazine-treated rats. Phenylhydrazine treatment did not influence mucosal reducing activity but Vm, measured using duodenal sheets, increased from -50 to -57 mV (p<0.001) and this was due to a reduced brush border sodium permeability. Thus, an expanded absorptive surface and an enhanced electrical driving force for iron uptake across the duodenal brush border are important adaptations for increased iron absorption in phenylhydrazine-induced hemolytic anemia., Inhibition of electron transport system by phenylhydrazine was studied with mitochondria and submitochondrial particles of rat liver and beef heart. The inhibition of the electron transport system required oxygen and depended on temperature and occurred at a site between cytochrome b and cytochrome c1.
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Product Name

Phenylhydrazine

Color/Form

Monoclinic prisms or oil, Colorless to pale yellow liquid or solid (below 67 degrees F).

CAS RN

100-63-0
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Melting Point

68 °F (USCG, 1999), 19.5 °C, MP: 243-6 °C, decomposes; molecular wt 144.60 /Phenylhydrazine hydrochloride/, Liquid Molar Volume= 0.098820 cu m/kmol; IG Heat of Formation= 2.0350X10+8 J/kmol; Heat of Fusion at the Melting Point= 1.6429X10+7 J/kmol., 67 °F
Record name PHENYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

The third embodiment of the present invention is directed to a method of making a starting material useful in the synthesis of (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl]-phenyl)-acrylic acid methyl ester hydrochloride salt. In particular, the third embodiment of the present invention is directed to a method of making 2-methyltryptamine comprising the steps of: (a) providing an admixture of phenylhydrazine and 5-chloro-2-pentanone in ethanol at a first temperature; (b) adding ethanol to the admixture and refluxing the mixture; (c) distilling ethanol; (d) adding water to the residual solution; (e) cooling the residual solution to form 2-methyltryptamine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of 12.5 parts of piperazine, 3.6 parts of N,N-diethylethanamine and 75 parts of trichloromethane was added a solution of 9 parts of 2-fluoro-N-phenyl-benzenecarbohydrazonoyl chloride in 75 parts of trichloromethane. The whole was stirred for 2 hours at room temperature. After the addition of 5 parts of potassium carbonate, the reaction mixture was stirred for 30 minutes at reflux temperature. The mixture was cooled, washed with 100 parts of water and the layers were separated. The organic layer was dried, filtered and evaporated, yielding 6 parts (55.8%) of 1-(2-fluorobenzoyl)-piperazine, 2-phenylhydrazine as a residue (int. 9).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenylhydrazine
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Phenylhydrazine
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Phenylhydrazine

Citations

For This Compound
69,300
Citations
J Berger - J Appl Biomed, 2007 - jab.zsf.jcu.cz
Phenylhydrazine (PHZ) and its derivatives were first given a medical application at the end of the 19th century but with very little benefit. However, this compound seems to be very …
Number of citations: 172 jab.zsf.jcu.cz
K Pandey, AK Meena, A Jain, RK Singh - Ame J Phytomed Clin Therapeut, 2014 - Citeseer
Phenylhydrazine (PHZ), a potent chemical causes toxicity on various tissues at various levels. Administration of phenylhydrazine mainly causes haematotoxicity which leads to the …
Number of citations: 46 citeseerx.ist.psu.edu
HP Misra, I Fridovich - Biochemistry, 1976 - ACS Publications
… of phenylhydrazine and eliminated the lagphase. Benzenediazonium ionmust therefore react with phenylhydrazine … The intermediates and products of the oxidation of phenylhydrazine …
Number of citations: 272 pubs.acs.org
MD Shetlar, HA Hill - Environmental health perspectives, 1985 - ehp.niehs.nih.gov
… It is well known that phenylhydrazine induces hemolytic anemia. This is thought to result … of phenylhydrazine with hemoglobin. The accompanying oxidation of phenylhydrazine leads to …
Number of citations: 68 ehp.niehs.nih.gov
P Shukla, NK Yadav, P Singh, FW Bansode… - Int J Basic Appl Med …, 2012 - researchgate.net
Phenylhydrazine (PHZ) is known to cause anaemia since decades. Due to such effects, PHZ was remarked as a potent drug to meet blood disorders. The PHZ induced toxicity is …
Number of citations: 53 www.researchgate.net
D Ringe, GA Petsko, DE Kerr… - Biochemistry, 1984 - ACS Publications
Dagmar Ringe,* Gregory A. Petsko, David E. Kerr, and Paul R. Ortiz de Montellano abstract: X-ray crystallographic studies of myoglobin do not show an entrance or exit path for …
Number of citations: 257 pubs.acs.org
A Diallo, M Gbeassor, A Vovor, K Eklu-Gadegbeku… - Fitoterapia, 2008 - Elsevier
… The vehicle and the extract were administered from day 2 to day 15 after phenylhydrazine … 0 before phenylhydrazine administration, and on days 2, 7, 10 and 15 after phenylhydrazine …
Number of citations: 134 www.sciencedirect.com
O Augusto, KL Kunze, PRO de Montellano - Journal of Biological Chemistry, 1982 - ASBMB
… with limiting concentrations of phenylhydrazine. The oxygen consumption … phenylhydrazine is exhausted. Correlation of the total oxygen consumed with the amount of phenylhydrazine …
Number of citations: 225 www.jbc.org
HA Itano, K Hirota, K Hosokawa - Nature, 1975 - nature.com
… The induction of haemolytic anaemia by a substituted phenylhydrazine was related to the … benzene ring of phenylhydrazine. Substituted phenylhydrazine hydrochlorides were obtained …
Number of citations: 93 www.nature.com
H Hara, M Ogawa - American journal of hematology, 1976 - Wiley Online Library
Using a methylcellulose cell culture technique, we studied the serial changes in erythropoietic precursors in the femur, spleen, and blood of mice under erythropoietic stimuli. …
Number of citations: 187 onlinelibrary.wiley.com

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